1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a thiazole ring fused with a piperazine moiety. The thiazole ring is known for its aromaticity and biological activity, making this compound of significant interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the thiazole derivative reacts with piperazine under basic conditions.
Acetylation: The final step involves the acetylation of the piperazine nitrogen using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted thiazole and piperazine derivatives, which can exhibit different biological activities.
Scientific Research Applications
1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- 1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one
- 1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one
Uniqueness: 1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethanone group influences its pharmacokinetic properties and interaction with biological targets.
Properties
IUPAC Name |
1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-10-4-5-13-14(11(10)2)16-15(20-13)18-8-6-17(7-9-18)12(3)19/h4-5H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCKZRXAHLCPBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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